molecular formula C11H12ClF3N2O B2395524 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 306976-40-9

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol

Cat. No.: B2395524
CAS No.: 306976-40-9
M. Wt: 280.68
InChI Key: QFDHQYSCNBOECL-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol” is a chemical compound with the molecular weight of 279.69 . It’s also known as "1- [3-chloro-5- (trifluoromethyl)-2-pyridinyl]-3-methylpiperazine" .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of 2,3,5-DCTF, a derivative, has been reported using various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h4-5,7,9,17H,1-3,6H2" .

Scientific Research Applications

Crystal Structures and Anticonvulsant Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol and related compounds demonstrate intriguing properties as anticonvulsants. Crystal structures of these compounds reveal insights into their interactions at the molecular level. For instance, compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol exhibit a limited inclination of the phenyl ring when ortho-substituted. This orientation and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle suggest potential mechanisms for anticonvulsant activity (Georges et al., 1989).

Glycine Transporter Inhibition

The compound and its analogs have been explored for their role as glycine transporter 1 (GlyT1) inhibitors. Studies have identified potent and orally available inhibitors, indicating potential applications in treating neurological conditions (Yamamoto et al., 2016).

Synthesis Techniques

Advances in synthesis techniques for compounds structurally related to this compound, such as alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, have been documented. These synthesis methods are crucial for developing pharmaceuticals and furthering our understanding of their applications (Khlebnikov et al., 2018).

Exploration in Cancer Therapy

Compounds like this compound have been studied for their potential use in cancer therapy. Research on similar compounds suggests potential for inhibiting specific enzymes or pathways critical in cancer progression (ヘンリー,ジェームズ, 2006).

Structural Analysis and Drug Development

Structural analysis of related compounds provides insights into drug development. The study of compounds like rupatadine, which shares structural similarities, reveals how molecular configurations can impact drug effectiveness and development strategies (Kaur et al., 2013).

Pharmaceutical Analysis and Detection

The analysis and detection of similar compounds in biological samples are crucial for understanding their pharmacokinetics and potential therapeutic applications. Methods for detecting compounds like L-745,870 in human plasma and urine via liquid chromatography have been developed, which are essential for drug development and monitoring (Chavez-Eng et al., 1997).

Safety and Hazards

The safety information for a similar compound, “1- { [3-chloro-5- (trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one”, indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include that it is harmful if swallowed, in contact with skin, or inhaled, and it may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDHQYSCNBOECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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